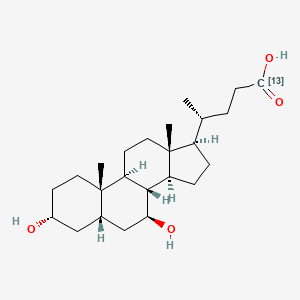

Ursodeoxycholic-24-13C acid

Vue d'ensemble

Description

Synthesis Analysis

Ursodeoxycholic acid (UDCA) can be synthesized biologically using free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available substrates such as chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) . The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .Molecular Structure Analysis

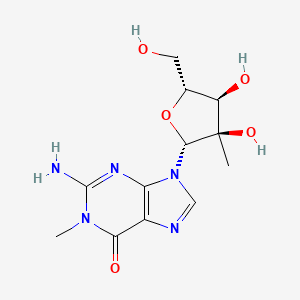

The empirical formula of Ursodeoxycholic acid-22,23,24-13C3 is 13C3C21H40O4 . The molecular weight is 393.56 .Applications De Recherche Scientifique

Mechanisms of Action and Therapeutic Use

Ursodeoxycholic acid (UDCA) is primarily used for the treatment of cholestatic liver diseases. Its mechanisms of action are multifaceted, including the protection of cholangiocytes from cytotoxicity by modulating the composition of bile and stimulating hepatobiliary secretion through various pathways. This acid also plays a role in protecting hepatocytes from bile acid-induced apoptosis. Studies have shown the effectiveness of UDCA in conditions like primary biliary cirrhosis, primary sclerosing cholangitis, intrahepatic cholestasis of pregnancy, liver disease of cystic fibrosis, progressive familial intrahepatic cholestasis, and chronic graft-versus-host disease. Ongoing research aims to define additional clinical uses and optimized dosage regimens, as well as to further elucidate the molecular mechanisms of UDCA action (Paumgartner & Beuers, 2002).

Synthesis and Characterization

The stereoselective reduction of 7-ketolithocholic acid to produce ursodeoxycholic acid has been achieved through catalytic transfer hydrogenation. This process uses Raney nickel as a catalyst and potassium borohydride as a hydrogen donor. Various conditions, such as temperature and stirring speed, have been optimized to improve the yield of ursodeoxycholic acid, making the process safe and cost-effective. The final product is characterized using techniques such as IR, 1H NMR, and 13C NMR spectra (Tian, Zhao, & Cao, 2013).

Metabolic Impact

Ursodeoxycholic acid has been studied for its impact on hepatic metabolism, particularly in conditions like hepatic steatosis. A study on obese Zucker rats, a model for nonalcoholic fatty liver disease and steatosis, revealed that UDCA treatment could improve hepatic fatty acid oxidation and reduce intracellular glucose and lactate. This finding suggests the potential of UDCA in ameliorating liver metabolic abnormalities and enhancing anti-oxidative defenses (Nunes et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-GXWWAZPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

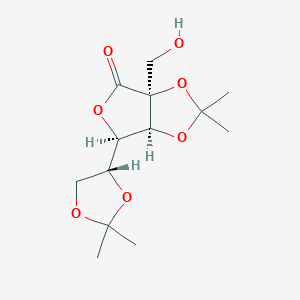

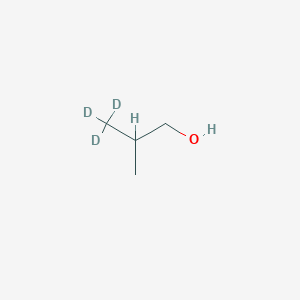

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)

![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)

![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)